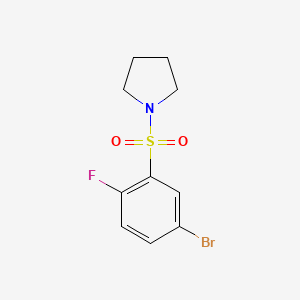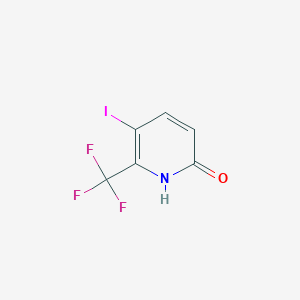
1-(2-Fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Vue d'ensemble
Description
This compound is a pyridazine derivative, which is a class of organic compounds containing a pyridazine ring. Pyridazine is a six-membered ring with two nitrogen atoms at 1,2-positions. The presence of the carboxylic acid (-COOH) and fluoroethyl (-CH2CH2F) groups suggest that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The fluoroethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the carboxylic acid group, and the fluoroethyl group. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the fluoroethyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the presence of the fluoroethyl group could influence its lipophilicity .Applications De Recherche Scientifique
Synthesis and Biological Activity
- The compound has been utilized as an intermediate in the synthesis of various derivatives, including hydrazones, pyrazoles, and dihydropyridazines. These derivatives have shown notable in vitro biological activities (Ziegler, Kuck, Harris, & Lin, 1988).
Antibacterial Applications
- Derivatives of this compound have been synthesized and tested for their antibacterial properties. Certain derivatives displayed enhanced activity compared to known antibacterial agents, indicating the potential of this compound in developing new antibacterial drugs (Egawa, Miyamoto, Minamida, Nishimura, Okada, & Uno, 1984).
Structure-Activity Relationships
- Research on structure-activity relationships of derivatives of this compound has been conducted, particularly focusing on variations in substituents and their impact on antibacterial efficacy (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).
Antimicrobial Studies
- Studies have been conducted on fluoroquinolone-based derivatives, highlighting their potential as antimicrobial agents. This research is significant in the context of increasing resistance to existing antimicrobial drugs (Patel & Patel, 2010).
Novel Synthesis Methods
- Innovative methods have been developed for the synthesis of novel derivatives, expanding the potential applications of this compound in pharmaceutical research (Nagawade, Khanna, Bhagwat, & Shinde, 2005).
Anticancer Activity
- Some derivatives have been investigated for their anticancer activity, particularly against breast cancer cell lines. This demonstrates the compound's relevance in the field of oncology research (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c8-3-4-10-6(11)2-1-5(9-10)7(12)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESGRANGLYHDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



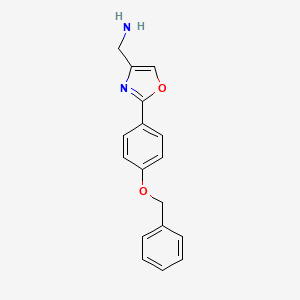
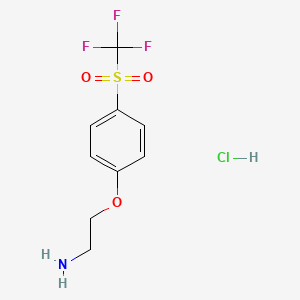
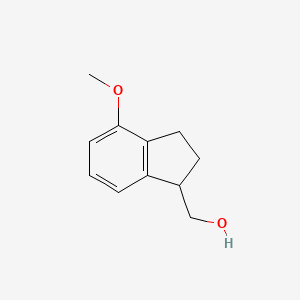

![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)
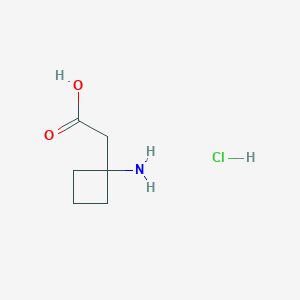
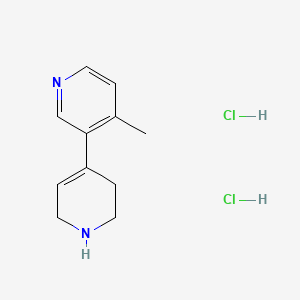
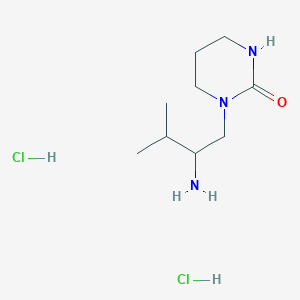
![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)

![tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448170.png)
